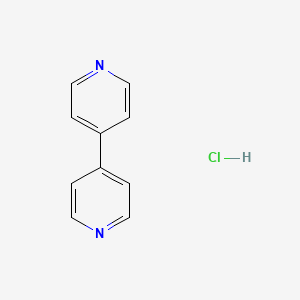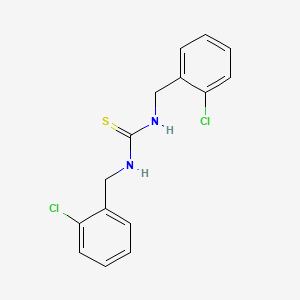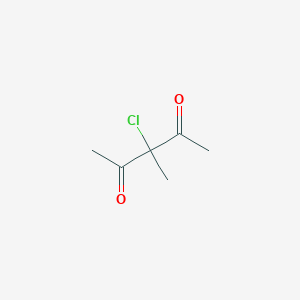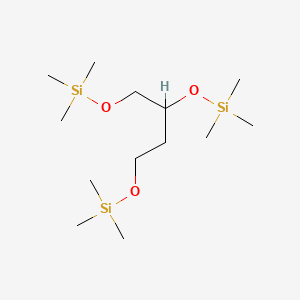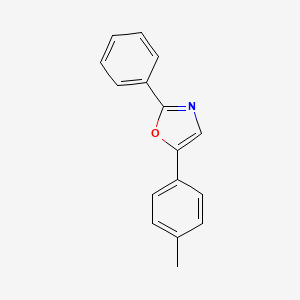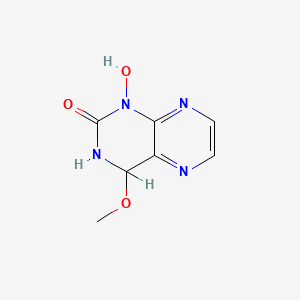![molecular formula C9H12O2 B14683200 Spiro[4.4]nonane-1,4-dione CAS No. 39984-91-3](/img/structure/B14683200.png)
Spiro[4.4]nonane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[44]nonane-1,4-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo intramolecular aldol condensation to form the spirocyclic structure. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.4]nonane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carboxyl groups, while reduction can produce spiro[4.4]nonane-1,4-diol .
Aplicaciones Científicas De Investigación
Spiro[4.4]nonane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which spiro[4.4]nonane-1,4-dione exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.4]nonane-1,4-dione is unique due to its specific spiro linkage and the position of the carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Propiedades
Número CAS |
39984-91-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
spiro[4.4]nonane-1,4-dione |
InChI |
InChI=1S/C9H12O2/c10-7-3-4-8(11)9(7)5-1-2-6-9/h1-6H2 |
Clave InChI |
KEVJXYMHFRHZMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



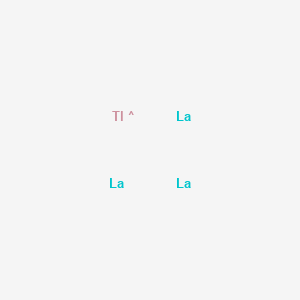
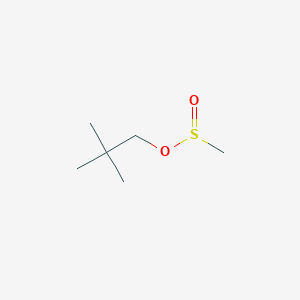
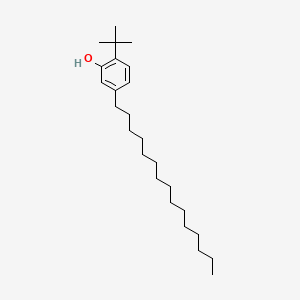
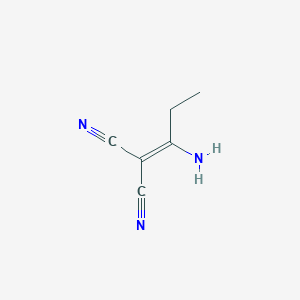
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
